9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol
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Overview
Description
9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol is a complex organic compound characterized by its unique structure, which includes an oxirene ring fused with a tetrapheno system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxirene ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The oxirene ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol involves its interaction with specific molecular targets. The oxirene ring can interact with enzymes and receptors, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
(9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene: Shares a similar oxirene ring structure.
1-Nitro-8b,9a-dihydropyreno[4,5-b]oxirene: Another compound with a fused oxirene ring system.
Uniqueness
9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol is unique due to its specific arrangement of the oxirene ring and tetrapheno system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
82049-31-8 |
---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
6-oxapentacyclo[9.8.0.03,9.05,7.012,17]nonadeca-1,3(9),10,12,14,16,18-heptaene-4,5-diol |
InChI |
InChI=1S/C18H14O3/c19-17-15-7-11-6-5-10-3-1-2-4-13(10)14(11)8-12(15)9-16-18(17,20)21-16/h1-8,16-17,19-20H,9H2 |
InChI Key |
WKGRLHIMWUXQBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(O2)(C(C3=C1C=C4C(=C3)C=CC5=CC=CC=C54)O)O |
Origin of Product |
United States |
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